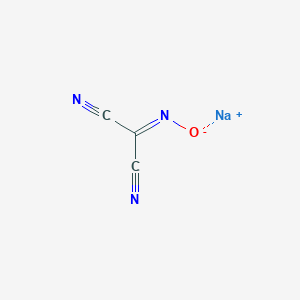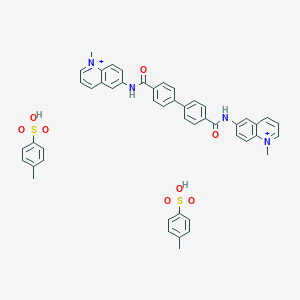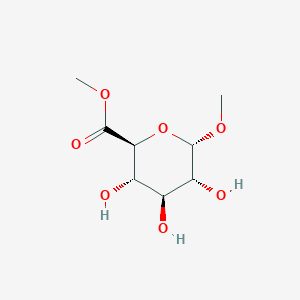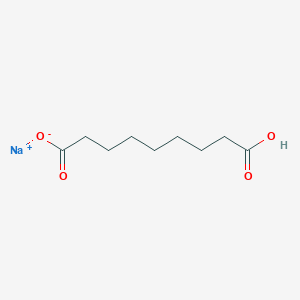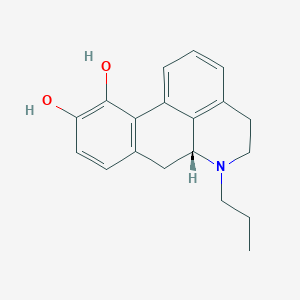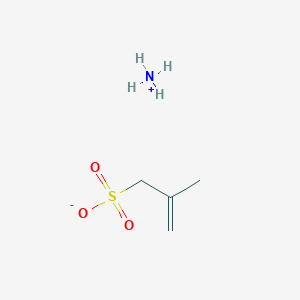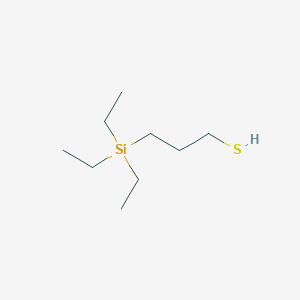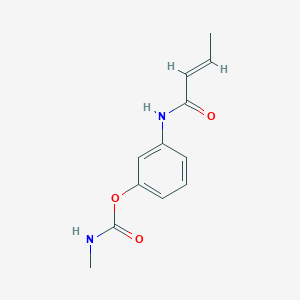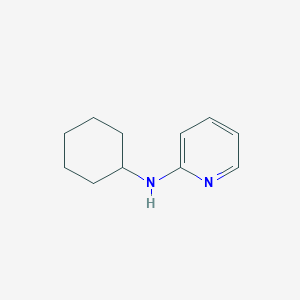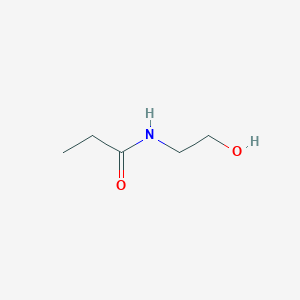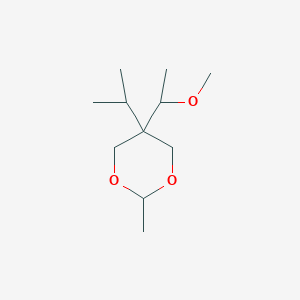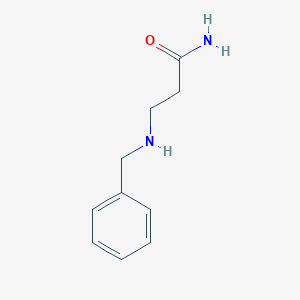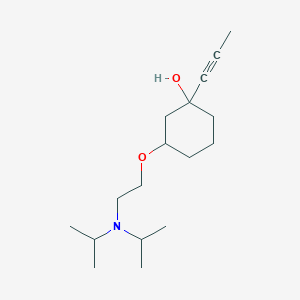
Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl- (C11H19NO2) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is produced through a specific synthesis method, which involves the reaction between cyclohexanone and 1,3-diisopropylamino-2-propyne in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl- has been extensively studied for its potential applications in various fields. In the field of organic chemistry, it has been used as a reagent for the synthesis of various organic compounds. It has also been studied for its potential use as a ligand in coordination chemistry. In the field of medicinal chemistry, it has been studied for its potential as an anticancer agent. In addition, it has been studied for its potential as a corrosion inhibitor in the field of materials science.
Wirkmechanismus
The mechanism of action of Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl- has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in these cancer cells. In addition, it has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl- in lab experiments include its high purity, stability, and ease of synthesis. It is also relatively inexpensive compared to other anticancer agents. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
For research on Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl- include further studies on its mechanism of action, as well as its potential use in combination with other anticancer agents. It may also be studied for its potential use in other diseases, such as Alzheimer's disease and Parkinson's disease, due to its antioxidant and anti-inflammatory properties. In addition, further studies may be conducted to optimize the synthesis method to increase the yield and purity of the product.
Synthesemethoden
The synthesis of Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl- involves the reaction between cyclohexanone and 1,3-diisopropylamino-2-propyne in the presence of a catalyst. The reaction takes place at elevated temperatures and pressures, and the yield of the product depends on the reaction conditions. The synthesis method has been optimized to increase the yield and purity of the product, making it suitable for various scientific research applications.
Eigenschaften
CAS-Nummer |
16464-42-9 |
|---|---|
Produktname |
Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl- |
Molekularformel |
C17H31NO2 |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
3-[2-[di(propan-2-yl)amino]ethoxy]-1-prop-1-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C17H31NO2/c1-6-9-17(19)10-7-8-16(13-17)20-12-11-18(14(2)3)15(4)5/h14-16,19H,7-8,10-13H2,1-5H3 |
InChI-Schlüssel |
RACBOBKMDDZSAZ-UHFFFAOYSA-N |
SMILES |
CC#CC1(CCCC(C1)OCCN(C(C)C)C(C)C)O |
Kanonische SMILES |
CC#CC1(CCCC(C1)OCCN(C(C)C)C(C)C)O |
Synonyme |
3-[2-(dipropan-2-ylamino)ethoxy]-1-prop-1-ynyl-cyclohexan-1-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



